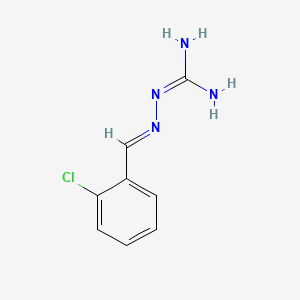

Sephin1

描述

Sephin1 is a selective inhibitor of stress-induced PPP1R15A . It targets diseases associated with the accumulation of misfolded proteins . PPP1R15A is a regulator subunit of protein phosphatase 1 and regulates stress-induced eIF2α (α subunit of eukaryotic translation initiation factor 2) .

Chemical Reactions Analysis

Sephin1 is known to inhibit the dephosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), thereby enhancing the integrated stress response (ISR), an adaptive mechanism against different cellular stresses, such as the accumulation of misfolded proteins .

Physical And Chemical Properties Analysis

Sephin1 is a solid substance . It has a molecular weight of 196.64 . It is insoluble in water and ethanol, but it is soluble in DMSO .

科学研究应用

蛋白质错折疾病

Sephin1以其在预防蛋白质错折疾病方面的潜力而闻名。它选择性地抑制蛋白磷酸酶1的一个调节亚基(PPP1R15A),但不影响PPP1R15B,延长了应激诱导的磷酸化信号通路。这种机制对于预防Charcot-Marie-Tooth 1B和肌萎缩侧索硬化(ALS)等疾病在小鼠中的病理缺陷非常有效。这展示了Sephin1在应对各种蛋白质错折疾病方面的潜力,突显了在这些具有挑战性的疾病中进行治疗干预的新途径(Das et al., 2015)。

兴奋毒性中的神经保护

Sephin1具有很好的神经保护能力。它对N-甲基-D-天冬氨酸(NMDA)受体信号传导的影响以及对整合性应激反应(ISR)的调节可以显著有助于预防各种神经退行性疾病中的兴奋毒性神经元丢失。它在减少兴奋毒性方面的能力,特别是在NMDA诱导的神经元死亡背景下,将Sephin1定位为神经保护药理学中的有价值工具(Ruiz et al., 2020)。

抗病毒特性

Sephin1表现出显著的抗病毒特性。它增加了磷酸化的eIF2α水平,从而影响病毒复制。它对各种RNA和DNA病毒的有效性,如人类呼吸道合胞病毒、麻疹病毒和人类巨细胞病毒,而对流感病毒等其他病毒无效,标志着其作为选择性抗病毒药物的潜力。这为Sephin1在抗病毒研究领域开辟了新的可能性(Fusade-Boyer et al., 2019)。

在多发性硬化治疗中的潜力

Sephin1在延长寡脂质细胞中ISR的保护性反应方面的作用表明其在多发性硬化治疗中的治疗潜力。它已经显示出在实验性自身免疫性脑脊髓炎的病鼠模型中延迟症状发作的有效性。这表明增强ISR可能有助于治疗这种疾病(Kelsey, 2019)。

对朊病的影响

Sephin1已经显示出在减少朊感染的朊感染细胞和动物模型中的有效性。通过靶向未折叠蛋白应答(UPR)途径,它克服了内质网应激并延长了朊感染小鼠的存活时间。这些发现指向了Sephin1作为抗朊药物的潜力(Thapa et al., 2020)。

安全和危害

Sephin1 should be handled with care. It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to wash thoroughly after handling . It should not be eaten, drunk, or smoked when using this product . Use should be only outdoors or in a well-ventilated area . Protective gloves, clothing, eye protection, and face protection should be worn when handling Sephin1 . If swallowed, a poison center or doctor should be contacted .

属性

IUPAC Name |

2-[(E)-(2-chlorophenyl)methylideneamino]guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN4/c9-7-4-2-1-3-6(7)5-12-13-8(10)11/h1-5H,(H4,10,11,13)/b12-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDWJALXSRRSUHR-LFYBBSHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NN=C(N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=N/N=C(N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

24.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24783356 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Sephin1 | |

CAS RN |

951441-04-6, 13098-73-2 | |

| Record name | IFB-088 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0951441046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Icerguastat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16932 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NSC65390 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65390 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ICERGUASTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9M998304JB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

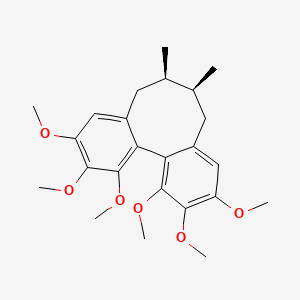

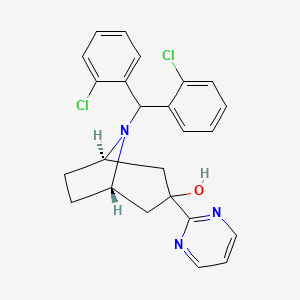

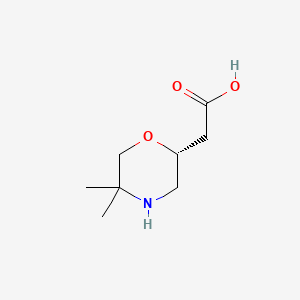

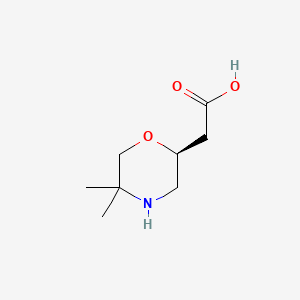

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chloro-6-methoxy-3-methyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B1681540.png)

![[4-(13-Chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]-(1-oxido-2H-pyridin-4-yl)methanone](/img/structure/B1681542.png)

![2-(1-Acetyl-4-piperidinyl)-1-[(2S)-4-[bis(4-chlorophenyl)methyl]-2-(1,1-dimethylethyl)-1-piperazinyl]-ethanone](/img/structure/B1681543.png)

![1-(3,5-dichlorophenyl)-3-[[4-(1H-imidazol-5-ylmethyl)phenyl]methyl]urea](/img/structure/B1681547.png)